molecular formula C7H13Cl2NO B13741563 Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride CAS No. 41812-95-7

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride

Cat. No.: B13741563
CAS No.: 41812-95-7
M. Wt: 198.09 g/mol
InChI Key: SECQGFHGEVFPTK-UHFFFAOYSA-N
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Description

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride is a chemical compound with the molecular formula C7H12ClNO.ClH. It is a derivative of cyclohexane, where the carbonyl chloride group is attached to the cyclohexane ring, and an amino group is present. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride can be synthesized through the reaction of cyclohexanecarboxylic acid with thionyl chloride, followed by the introduction of an amino group. The reaction typically involves:

    Cyclohexanecarboxylic acid: reacting with to form .

  • The resulting cyclohexanecarbonyl chloride is then reacted with ammonia to introduce the amino group, forming cyclohexanecarbonyl chloride, 1-amino-.
  • Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reaction vessels: for the initial reaction between cyclohexanecarboxylic acid and thionyl chloride.

    Controlled addition of ammonia: to ensure complete conversion to the amino derivative.

    Purification steps: to isolate the final product, including crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanecarboxylic acid and hydrochloric acid.

    Condensation reactions: It can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Nucleophiles: such as amines or alcohols are commonly used in substitution reactions.

    Water: or aqueous solutions for hydrolysis reactions.

    Organic solvents: like dichloromethane or toluene for condensation reactions.

Major Products

    Cyclohexanecarboxylic acid: from hydrolysis.

    Amides: or from condensation reactions with amines or alcohols.

Scientific Research Applications

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexanecarbonyl chloride, 1-amino-, hydrochloride exerts its effects involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid chloride: Similar in structure but lacks the amino group.

    Cyclohexanecarboxylic acid: The parent compound without the chloride or amino groups.

    Cyclohexanecarbonyl chloride: Lacks the amino group but has similar reactivity.

Uniqueness

Cyclohexanecarbonyl chloride, 1-amino-, hydrochloride is unique due to the presence of both the carbonyl chloride and amino groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly useful in the synthesis of complex organic molecules.

Properties

CAS No.

41812-95-7

Molecular Formula

C7H13Cl2NO

Molecular Weight

198.09 g/mol

IUPAC Name

1-aminocyclohexane-1-carbonyl chloride;hydrochloride

InChI

InChI=1S/C7H12ClNO.ClH/c8-6(10)7(9)4-2-1-3-5-7;/h1-5,9H2;1H

InChI Key

SECQGFHGEVFPTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)Cl)N.Cl

Origin of Product

United States

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